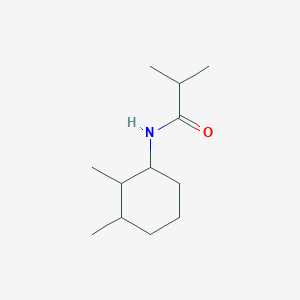
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide, also known as DMHP, is a synthetic compound that belongs to the class of cyclohexylamines. It is a white crystalline powder that is used in scientific research for its pharmacological properties. DMHP is structurally similar to phencyclidine (PCP) and ketamine, which are known to have hallucinogenic and dissociative effects. DMHP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Mécanisme D'action
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide acts as a potent and selective agonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. NMDA receptors play a crucial role in the regulation of synaptic plasticity, learning, and memory. Activation of NMDA receptors by glutamate and glycine leads to the influx of calcium ions into the postsynaptic neuron, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in animal models. It can enhance the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. This compound can also modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels, which can affect neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide has several advantages as a pharmacological tool for scientific research. It is a potent and selective agonist of the NMDA receptor, which allows for precise manipulation of this receptor in various experimental settings. This compound is also relatively stable and easy to handle, which makes it suitable for use in vitro and in vivo experiments.
However, this compound also has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experimental settings. This compound can also induce a range of side effects, including hallucinations, disorientation, and sedation, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylcyclohexyl)-2-methylpropanamide and its pharmacological properties. One area of interest is the role of NMDA receptors in the regulation of synaptic plasticity and learning and memory. This compound can be used to investigate the molecular mechanisms underlying these processes and to identify potential targets for the treatment of cognitive disorders.
Another area of interest is the potential therapeutic applications of this compound in the treatment of various neuropsychiatric disorders, including schizophrenia and drug addiction. This compound can be used as a pharmacological agent to induce these disorders in animal models, which can provide insights into the underlying mechanisms and potential treatment strategies.
Overall, this compound is a valuable tool for scientific research on the pharmacology of NMDA receptors and their role in various physiological and pathological processes. Its potent and selective agonist activity makes it a useful tool for investigating the molecular mechanisms underlying these processes and for identifying potential targets for the treatment of neuropsychiatric disorders.
Méthodes De Synthèse
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide can be synthesized by the reaction of 2,3-dimethylcyclohexanone with isobutyryl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a melting point of 128-129 °C.
Applications De Recherche Scientifique
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide has been extensively studied for its pharmacological properties in scientific research. It is used as a tool to investigate the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and drug addiction. This compound has also been used as a pharmacological agent to induce schizophrenia-like symptoms in animal models, which can provide insights into the underlying mechanisms of this disorder.
Propriétés
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-8(2)12(14)13-11-7-5-6-9(3)10(11)4/h8-11H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSLGLYFYYDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)
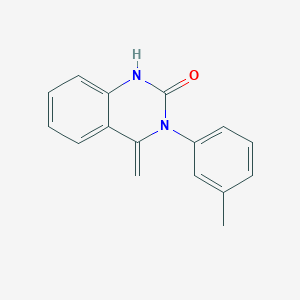
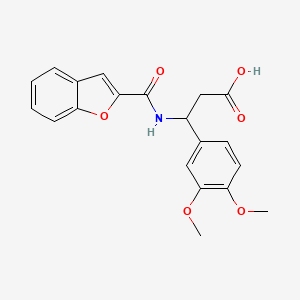
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

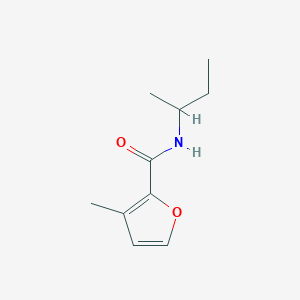
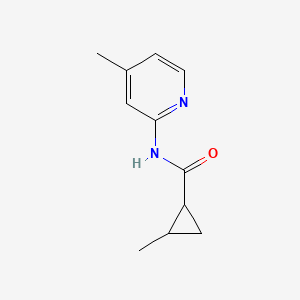
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)
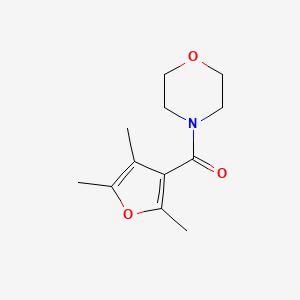

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

